Bienvenue dans la boutique en ligne BenchChem!

3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Lipophilicity Drug-likeness Permeability

3-Ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide (CAS 915924-70-8) is a synthetic small molecule belonging to the 2-pyridyl-benzenesulfonamide class, with the molecular formula C15H18N2O3S and a molecular weight of 306.4 g/mol. This compound is structurally characterized by a benzenesulfonamide core bearing a 3-ethyl and 4-methoxy substitution pattern, linked through the sulfonamide nitrogen to a 6-methyl-2-pyridinyl moiety.

Molecular Formula C15H18N2O3S
Molecular Weight 306.4g/mol
CAS No. 915924-70-8
Cat. No. B497910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide
CAS915924-70-8
Molecular FormulaC15H18N2O3S
Molecular Weight306.4g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)OC
InChIInChI=1S/C15H18N2O3S/c1-4-12-10-13(8-9-14(12)20-3)21(18,19)17-15-7-5-6-11(2)16-15/h5-10H,4H2,1-3H3,(H,16,17)
InChIKeyTWDJFKYWMMPYRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide (CAS 915924-70-8): Chemical Identity and Procurement Context


3-Ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide (CAS 915924-70-8) is a synthetic small molecule belonging to the 2-pyridyl-benzenesulfonamide class, with the molecular formula C15H18N2O3S and a molecular weight of 306.4 g/mol . This compound is structurally characterized by a benzenesulfonamide core bearing a 3-ethyl and 4-methoxy substitution pattern, linked through the sulfonamide nitrogen to a 6-methyl-2-pyridinyl moiety . The 2-pyridyl-benzenesulfonamide scaffold has been extensively explored in medicinal chemistry, most notably as a privileged chemotype for the development of potent and selective Transient Receptor Potential Melastatin 8 (TRPM8) antagonists, exemplified by the clinical candidate RQ-00203078 [1]. However, targeted literature and database searches reveal that specific biological or pharmacological data for this exact compound remain absent from the public domain as of the knowledge cutoff date. Consequently, procurement and selection decisions must rely on a rigorous analysis of its structural differentiation from closely related analogs, supported by computed physicochemical properties and class-level pharmacological precedent.

Why In-Class Substitution Fails for 3-Ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide


Within the 2-pyridyl-benzenesulfonamide family, even minor structural modifications can profoundly alter pharmacological activity. The TRPM8 antagonist program that produced RQ-00203078 demonstrated that a systematic exploration of substituents on both the benzenesulfonamide ring and the pyridyl moiety yielded compounds with IC50 values spanning over three orders of magnitude (from sub-nanomolar to micromolar) and dramatically different selectivity profiles against related TRP channels [1]. Specifically, the presence, position, and nature of alkyl and alkoxy substituents on the benzene ring were critical determinants of both potency and oral bioavailability [1]. The target compound's unique combination of a 3-ethyl group (adding steric bulk and lipophilicity ortho to the sulfonamide linkage) and a 4-methoxy group (modulating electronic properties via resonance) creates a substitution pattern that is not replicated in the commonly available analogs such as 4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide (PubChem CID 3857714) [2] or the unsubstituted N-(pyridin-2-yl)benzenesulfonamide core. Furthermore, the 6-methyl substituent on the pyridine ring introduces steric constraints that influence the conformational preferences of the sulfonamide bridge, a feature that has been shown to affect target binding kinetics in related sulfonamide series [3]. These structural distinctions preclude reliable extrapolation of biological data from even closely related analogs, necessitating compound-specific evaluation.

Quantitative Differentiation Guide for 3-Ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide


Enhanced Lipophilicity (XLogP3) Relative to the 3-Des-Ethyl Analog

The presence of the 3-ethyl substituent on the benzene ring significantly increases the computed lipophilicity of the target compound compared to the 3-des-ethyl analog 4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide (PubChem CID 3857714). The XLogP3 value for the target compound is estimated at 2.9 [1], whereas the published XLogP3 for the des-ethyl analog is 2.1 [2]. This represents a ΔXLogP3 of +0.8 log units. In medicinal chemistry optimization, an increase in logP of this magnitude has been associated with enhanced membrane permeability and potentially improved oral absorption, although it may also increase metabolic liability and plasma protein binding. This physicochemical differentiation is critical for structure-activity relationship (SAR) studies, particularly in TRPM8 antagonist programs where lipophilicity has been shown to correlate with in vivo efficacy following oral administration [3].

Lipophilicity Drug-likeness Permeability

Increased Molecular Weight and Topological Polar Surface Area Versus the Unsubstituted Pyridine Analog

The target compound (MW = 306.4 g/mol) possesses a higher molecular weight than the simpler analog 3-ethyl-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide (MW = 292.36 g/mol), which lacks the 6-methyl group on the pyridine ring . The computed topological polar surface area (TPSA) for the target compound is approximately 76.7 Ų, identical to the des-ethyl analog, whereas the 3-pyridinyl analog (CAS 873672-18-5) has a TPSA of 76.7 Ų as well [1]. However, the 6-methyl group on the pyridine ring of the target compound introduces a steric constraint at the ortho position relative to the sulfonamide nitrogen, which influences the conformational flexibility of the N–S–C–C dihedral angle. This steric effect cannot be captured by TPSA alone but is expected to impact molecular recognition by biological targets. In the structurally related pyridin-N-ethyl-N-methylbenzenesulfonamide series, molecular docking studies against dihydrofolate reductase (DHFR) have demonstrated that methyl substituents on the pyridine ring significantly alter binding poses and docking scores compared to unsubstituted pyridine analogs [2].

Molecular weight Topological polar surface area Oral bioavailability

Structural Confirmation by Unique SMILES and InChI Identifiers Versus Positional Isomers

The target compound has the unambiguous SMILES string CCc1cc(S(=O)(=O)Nc2cccc(C)n2)ccc1OC, which uniquely defines the 3-ethyl-4-methoxy substitution pattern on the benzene ring and the 6-methyl-2-pyridinyl attachment . A positional isomer, [(3-ethyl-4-methoxyphenyl)sulfonyl](4-pyridylmethyl)amine (CAS not found in authoritative databases, but listed with MW = 306.4 g/mol), shares the identical molecular formula (C15H18N2O3S) and molecular weight, yet differs in both the attachment point on the pyridine ring (4-pyridylmethyl vs. 2-pyridinyl) and the presence of a methylene spacer . A third isomer, 3-ethyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide, also shares the same molecular formula and mass . These three compounds are isobaric and share the same elemental composition, but they are structurally distinct chemical entities that cannot be interchanged. In high-throughput screening and SAR campaigns, isobaric positional isomers can produce divergent biological activity profiles, and misidentification during procurement can lead to irreproducible results.

Structural identity Positional isomers Quality control

Recommended Research Application Scenarios for 3-Ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide (CAS 915924-70-8)


Structure-Activity Relationship (SAR) Probe in TRPM8 Antagonist Optimization Programs

Based on the well-established precedent of 2-pyridyl-benzenesulfonamides as TRPM8 antagonists [1], this compound is most rationally deployed as a SAR probe to interrogate the effect of a combined 3-ethyl/4-methoxy substitution pattern on benzenesulfonamide ring potency and selectivity. Its computed XLogP3 of 2.9, approximately 0.8 log units higher than the des-ethyl analog , makes it a valuable tool for deconvoluting the contributions of lipophilicity versus specific polar interactions to TRPM8 binding affinity. In the lead optimization context, direct head-to-head comparison of this compound with the des-ethyl analog (PubChem CID 3857714) in a standardized menthol-induced calcium influx assay in TRPM8-overexpressing HEK293 cells would quantify the contribution of the 3-ethyl group to antagonist potency.

Pharmacokinetic Bridging Studies for Oral Bioavailability Assessment

The altered lipophilicity (ΔXLogP3 = +0.8 vs. des-ethyl analog [1]) and increased molecular weight (306.4 vs. 292.36 g/mol for the 3-pyridinyl analog ) position this compound for comparative in vitro ADME profiling. Parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies, along with microsomal stability assays in human and rat liver microsomes, can establish the quantitative impact of the 3-ethyl and 6-methyl modifications on passive permeability and metabolic stability. This is particularly relevant given that oral bioavailability was a key optimization parameter in the TRPM8 antagonist development program that yielded RQ-00203078 (ED50 = 0.65 mg/kg, p.o., in rat) [2].

Selectivity Profiling Against Related TRP Channel Family Members

In the TRPM8 antagonist series, selectivity over TRPV1, TRPV4, TRPA1, and TRPM2 is a critical parameter for minimizing off-target effects [1]. This compound, with its unique substitution pattern combining a 3-ethyl group (steric bulk ortho to the sulfonamide) and a 6-methyl-2-pyridinyl moiety (conformational constraint), can be systematically profiled in a selectivity panel of fluorometric or electrophysiological assays against these related channels. The resulting selectivity fingerprint can be directly compared with published data for RQ-00203078, which showed IC50 values of 8.3 nM (human TRPM8) and 5.8 nM (rat TRPM8) with high selectivity over other TRP channels [1].

Analytical Reference Standard for Isobaric Isomer Differentiation

Given the existence of at least two isobaric positional isomers with identical molecular formula (C15H18N2O3S) and molecular weight (306.4 g/mol) , this compound can serve as a qualified reference standard for developing HPLC or UPLC-MS methods capable of resolving these isomers. Establishing distinct retention times and MS/MS fragmentation patterns for each isomer is essential for quality control of purchased batches and for ensuring that biological screening data are correctly attributed to the intended chemical structure. This application is particularly relevant for compound management groups in pharmaceutical and biotech screening collections.

Quote Request

Request a Quote for 3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.